molecular formula C17H29ClN2O2 B15341341 Panthesine hydrochloride CAS No. 14309-45-6

Panthesine hydrochloride

Cat. No.: B15341341
CAS No.: 14309-45-6
M. Wt: 328.9 g/mol
InChI Key: IYBHACZZEOPJGJ-UHFFFAOYSA-N
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Description

However, based on nomenclature conventions, Panthesine hydrochloride is presumed to be a local anesthetic agent structurally related to procaine or benzocaine, given the "-thesine" suffix common in such compounds. Hydrochloride salts are typically used to enhance solubility and stability in pharmaceutical formulations. Without specific data, this section remains speculative.

Properties

CAS No.

14309-45-6

Molecular Formula

C17H29ClN2O2

Molecular Weight

328.9 g/mol

IUPAC Name

[2-(diethylamino)-4-methylpentyl] 4-aminobenzoate;hydrochloride

InChI

InChI=1S/C17H28N2O2.ClH/c1-5-19(6-2)16(11-13(3)4)12-21-17(20)14-7-9-15(18)10-8-14;/h7-10,13,16H,5-6,11-12,18H2,1-4H3;1H

InChI Key

IYBHACZZEOPJGJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Panthesine hydrochloride typically involves the reaction of pantothenic acid with specific reagents under controlled conditions. One common method includes the use of hydrochloric acid to convert pantothenic acid into its hydrochloride salt form. The reaction conditions often involve maintaining a specific temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for large-scale manufacturing. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The industrial production process also includes purification steps to remove any impurities and ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Panthesine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other compounds.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Panthesine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in studying biochemical pathways and enzyme functions.

    Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic processes and as a supplement.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Panthesine hydrochloride involves its conversion to pantothenic acid in the body, which is an essential component of coenzyme A. Coenzyme A is involved in various biochemical pathways, including the synthesis and oxidation of fatty acids. The molecular targets and pathways influenced by this compound include enzymes involved in these metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Pharmacological Class Key Functional Groups
Tapentadol Hydrochloride Phenolic ether Opioid analgesic Hydroxyl, amine
Benzydamine Hydrochloride Indazole derivative NSAID/local anesthetic Tertiary amine, benzyl
Memantine Hydrochloride Adamantane derivative NMDA receptor antagonist Primary amine

Analytical Methods

High-performance liquid chromatography (HPLC) and spectrophotometry are standard for quantifying hydrochloride compounds. For instance:

  • Ranitidine Hydrochloride : USP methods specify HPLC with UV detection, measuring peak responses at defined concentrations (e.g., 0.5 mg/mL) .
  • Cephalexin Hydrochloride : Comparative studies utilize dissolution testing and bioavailability assays to differentiate salt forms .

Table 2: Analytical Parameters for Hydrochloride Salts

Compound Method Detection Wavelength (nm) Linearity Range (mg/mL)
Ranitidine Hydrochloride HPLC-UV 254 0.1–1.0
Memantine Hydrochloride Spectrophotometry 290 0.05–0.5

Pharmacokinetic and Clinical Profiles

  • Cephalexin Hydrochloride: Exhibits higher solubility than its monohydrate form, improving absorption in skin infection treatments .
  • Cetylpyridinium Chloride : A quaternary ammonium compound with broad antimicrobial activity, used in oral hygiene products .

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